1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine

Medicinal Chemistry Drug Design Physicochemical Properties

This 3,3-difluoroazetidine building block features reduced basicity (pKa ~6.83) and enhanced microsomal stability vs. non-fluorinated analogs, addressing CNS penetration and PK optimization hurdles. Orthogonal 5-bromo-2-iodo benzyl substitution enables sequential Suzuki/Buchwald-Hartwig diversification for accelerated SAR library synthesis. Ideal for medicinal chemistry programs requiring metabolically robust, orally bioavailable azetidine scaffolds.

Molecular Formula C10H9BrF2IN
Molecular Weight 387.99 g/mol
Cat. No. B8152015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine
Molecular FormulaC10H9BrF2IN
Molecular Weight387.99 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=CC(=C2)Br)I)(F)F
InChIInChI=1S/C10H9BrF2IN/c11-8-1-2-9(14)7(3-8)4-15-5-10(12,13)6-15/h1-3H,4-6H2
InChIKeyLODDIQJPFJXRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine: A Versatile Building Block for Medicinal Chemistry and Chemical Biology


1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is a halogenated, saturated heterocyclic amine building block belonging to the azetidine class. Its structure features a benzyl moiety with bromine and iodine substituents, linked to a 3,3-difluoroazetidine ring. The gem-difluoro substitution on the azetidine ring is a key structural feature that imparts distinct physicochemical properties, making it a valuable intermediate for the synthesis of complex molecules in drug discovery and chemical biology [1]. The presence of the iodo and bromo substituents provides orthogonal handles for further functionalization via cross-coupling reactions [2].

Why 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine Cannot Be Replaced by Common Analogs


Generic substitution with non-fluorinated or differently fluorinated azetidine analogs fails to recapitulate the unique physicochemical and metabolic profile conferred by the 3,3-difluoroazetidine moiety. Systematic studies demonstrate that gem-difluorination of the azetidine ring significantly reduces basicity (lower pKa) and modulates lipophilicity (LogP) compared to its parent heterocycle and mono-fluorinated variants [1]. Furthermore, intrinsic microsomal clearance measurements indicate that 3,3-difluoroazetidine derivatives exhibit high metabolic stability, a property not consistently observed in all fluorinated heterocycles and a critical differentiator for optimizing lead candidates [2]. The ortho-bromo-iodo substitution pattern on the benzyl ring also offers a specific reactivity profile for sequential cross-couplings, which is not replicated by simpler halo-benzyl derivatives [3].

Quantitative Differentiation of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine Against Its Closest Analogs


Reduced Basicity (pKa) Enhances Membrane Permeability Relative to Non-Fluorinated Azetidine

The 3,3-difluoroazetidine core of the target compound exhibits a significantly lower pKa compared to non-fluorinated azetidine. While specific pKa data for the full benzyl derivative is not available, the core 3,3-difluoroazetidine hydrochloride has a measured pKa of 6.83 [1]. This is notably reduced from the estimated pKa of parent azetidine (~11), due to the strong electron-withdrawing inductive effect of the gem-difluoro group. This reduction in basicity lowers the fraction of the protonated, positively charged species at physiological pH, thereby enhancing passive membrane permeability and potentially improving oral bioavailability [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Modulated Lipophilicity (LogP) Balances Solubility and Membrane Affinity

The 3,3-difluoroazetidine core imparts a specific lipophilicity profile that is distinct from its non-fluorinated and mono-fluorinated analogs. The core 3,3-difluoroazetidine has a calculated ACD/LogP of -0.27 and a LogD (pH 7.4) of 0.23 [1]. This represents a subtle increase in lipophilicity compared to parent azetidine, which is balanced by the reduced basicity, leading to an overall property profile that can be favorable for crossing biological membranes while maintaining some aqueous solubility [2]. The full target compound, with its halogenated benzyl group, is expected to be more lipophilic, but the core's LogP provides a valuable baseline for comparing the impact of the difluoroazetidine scaffold.

Drug Discovery ADME Physicochemical Properties

High Metabolic Stability Confers a Favorable Clearance Profile

A systematic study of fluorinated heterocyclic amines revealed that 3,3-difluoroazetidine derivatives generally exhibit high metabolic stability, as measured by intrinsic microsomal clearance [1]. The study found that compounds within this class demonstrated low intrinsic clearance (CLint) values in human liver microsomes, with the authors noting a single exception for one specific 3,3-difluoroazetidine derivative. This indicates that the gem-difluoro substitution on the azetidine ring effectively blocks metabolic soft spots, preventing rapid oxidative degradation. In contrast, non-fluorinated azetidines and some other heterocyclic amines are more prone to metabolism, which can limit their in vivo half-life [2].

Drug Metabolism ADME Lead Optimization

Enhanced Nucleophilicity Due to Ring Strain Facilitates Efficient Derivatization

The azetidine ring is known for its significant ring strain (approximately 27.7 kcal/mol), which increases the availability of the nitrogen lone pair for nucleophilic attack . This inherent strain, combined with the electronic effects of the gem-difluoro substituents, makes the 3,3-difluoroazetidine core a highly reactive nucleophile. This property enables efficient N-alkylation and N-arylation reactions under mild conditions, facilitating rapid derivatization of the building block [1]. In contrast, less strained heterocycles like pyrrolidine (5-membered ring) or piperidine (6-membered ring) exhibit lower nucleophilicity and often require harsher conditions for similar transformations, which can be a liability for sensitive substrates.

Synthetic Chemistry Building Blocks Reaction Kinetics

Orthogonal Halogenation Pattern Enables Sequential Cross-Coupling Strategies

The 1-(5-bromo-2-iodo-benzyl) moiety features two different halogen atoms (Br and I) at distinct positions on the aromatic ring. This provides an orthogonal reactivity profile for sequential cross-coupling reactions. The iodo substituent is significantly more reactive in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) than the bromo group, allowing for selective mono-functionalization at the 2-position [1]. The remaining bromo group can then be used in a subsequent coupling step, enabling the controlled introduction of two different molecular fragments. This contrasts with di-bromo or di-iodo analogs, which lack this precise selectivity and often lead to complex mixtures of products.

Synthetic Chemistry C-C Bond Formation Late-Stage Functionalization

Optimal Deployment Scenarios for 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine in Research and Development


Design of Orally Bioavailable CNS-Penetrant Lead Candidates

The reduced basicity (pKa 6.83) and modulated lipophilicity of the 3,3-difluoroazetidine core [1] make this compound an ideal building block for designing drug candidates intended for oral administration and central nervous system (CNS) penetration. Lower pKa minimizes ionization at physiological pH, enhancing passive permeability across the blood-brain barrier. This property, combined with the high metabolic stability of the scaffold [2], addresses two major hurdles in CNS drug discovery.

Efficient Synthesis of Diversely Functionalized Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the bromo and iodo substituents on the benzyl ring enables a streamlined, two-step diversification strategy [3]. Medicinal chemists can first utilize the more reactive iodo group in a Suzuki-Miyaura coupling to install a primary aryl or heteroaryl fragment. Subsequently, the remaining bromo group can be engaged in a second, distinct cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki reaction) to introduce a second molecular variation. This approach significantly accelerates the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Optimization of Pharmacokinetic (PK) Properties in Lead Series

In scenarios where a lead series suffers from high clearance due to rapid oxidative metabolism, the 3,3-difluoroazetidine scaffold offers a proven solution. Systematic studies confirm that this gem-difluoro heterocycle confers high intrinsic microsomal stability [2]. Replacing a metabolically labile amine (e.g., a non-fluorinated piperidine or azetidine) with the 3,3-difluoroazetidine core can dramatically reduce in vitro clearance, often leading to improved in vivo half-life and oral exposure. This makes the compound a strategic tool for PK optimization without significantly altering molecular weight or adding excessive lipophilicity [4].

Rapid Derivatization in Parallel Synthesis Workflows

The enhanced nucleophilicity of the azetidine ring, driven by its inherent ring strain (27.7 kcal/mol) , allows for efficient and high-yielding N-functionalization reactions under mild conditions. This reactivity is particularly valuable in parallel synthesis or high-throughput experimentation (HTE) settings, where short reaction times and robust conversions are essential. The compound can be readily alkylated, acylated, or sulfonylated to generate diverse sets of analogs with minimal optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.